Alfalone

Descripción general

Descripción

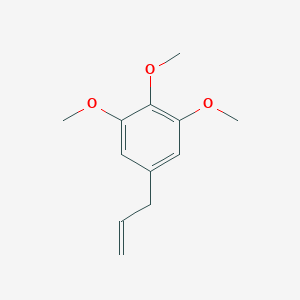

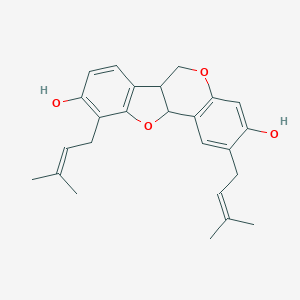

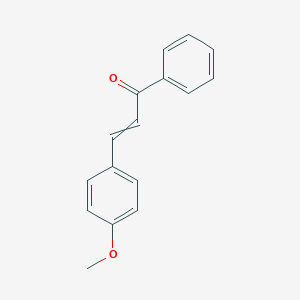

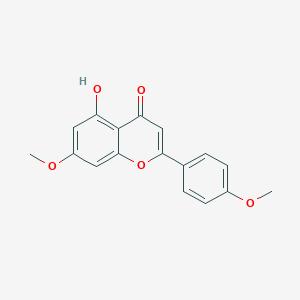

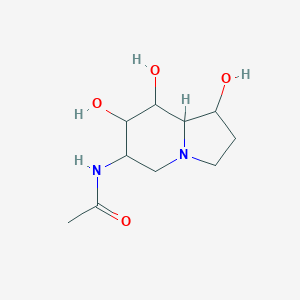

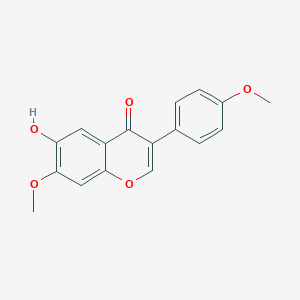

Alfalone belongs to the class of organic compounds known as 7-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C7 atom of the isoflavone backbone. Thus, alfalone is considered to be a flavonoid . It has been detected, but not quantified in, alfalfas (Medicago sativa) and pulses .

Molecular Structure Analysis

Alfalone has a molecular weight of 298.29458000 and its formula is C17 H14 O5 . It belongs to the class of isoflavones, which are characterized by a 3-phenylchromen-4-one skeleton .

Physical And Chemical Properties Analysis

Alfalone is soluble in water, with a solubility of 39.23 mg/L at 25 °C . Its XlogP3-AA value, which is an estimate of the compound’s hydrophobicity, is 2.80 .

Aplicaciones Científicas De Investigación

Anaesthesia in Rodents

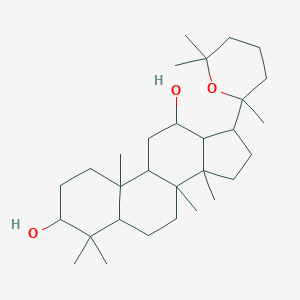

Alfaxalone, a neuroactive steroid, is utilized as an injectable anaesthetic in large animals. However, its application in laboratory rodents often results in significant motor excitation, such as limb paddling and facial twitching. Research conducted by Thakre (2018) investigated the modulation of synaptic neurotransmission to central motor neurons by alfaxalone and its potential role in excitatory behavior in rodents. This study is pivotal in advancing our understanding of anaesthetic effects in biomedical research involving rodents (Thakre, 2018).

Sedation in Rabbits

Alfaxalone has been explored as a sedative in rabbits. A study by Huynh et al. (2014) aimed to determine safe immobilization doses of intramuscular alfaxalone in rabbits. This research contributes to the field of veterinary medicine by providing insights into dosage optimization for sedation in small animals (Huynh et al., 2014).

Anesthetic Effects in Various Species

Alfaxalone's anesthetic effects have been evaluated across different species. Studies include its application in rats (Arenillas & Gomez de Segura, 2018), cats (Warne et al., 2015), oriental fire-bellied toads (Adami et al., 2015), and rhesus monkeys (Li et al., 2020). These research efforts significantly expand the understanding of alfaxalone's pharmacodynamic properties and its suitability for diverse animal species (Arenillas & Gomez de Segura, 2018), (Warne et al., 2015), (Adami et al., 2015), (Li et al., 2020).

Novel Formulations and Applications

Estes et al. (1990) investigated a non-surfactant formulation for alfaxalone based on amorphous cyclodextrin. This study is crucial for understanding alternative formulations of alfaxalone that may reduce side effects and increase its therapeutic index (Estes et al., 1990).

Propiedades

IUPAC Name |

6-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-16(21-2)14(18)7-12(15)17(13)19/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQULNEWSZBPFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297861 | |

| Record name | 6-Hydroxy-7,4′-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alfalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

970-48-9 | |

| Record name | 6-Hydroxy-7,4′-dimethoxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=970-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfalone (isoflavone) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000970489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-7,4′-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alfalone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NJ9MMB4ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alfalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246 - 247 °C | |

| Record name | Alfalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

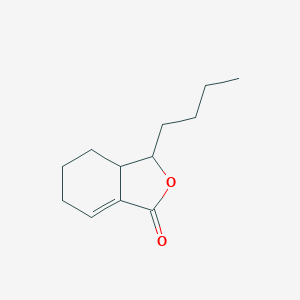

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

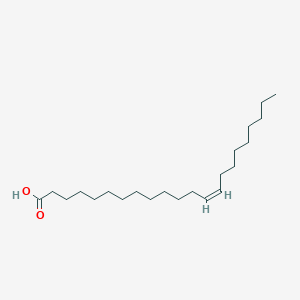

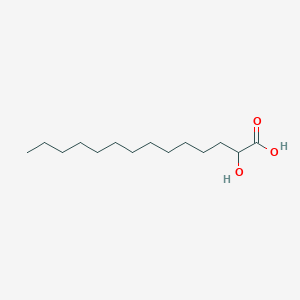

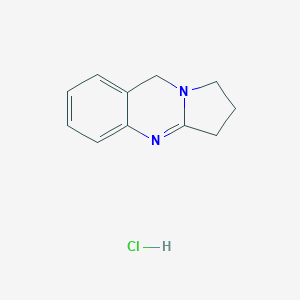

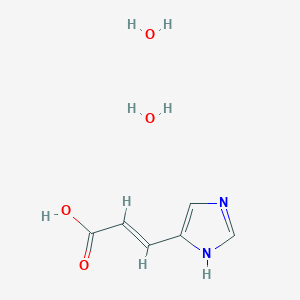

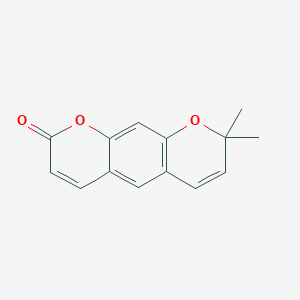

Feasible Synthetic Routes

Q & A

Q1: What is Alfalone and where is it found?

A1: Alfalone (6-hydroxy-7,4′-dimethoxyisoflavone) is a naturally occurring isoflavone. It has been identified in Maackia amurensis [] and Astragalus leucothrix Freyn & Bornm []. In Medicago truncatula cell cultures, alfalone production is induced by yeast elicitor treatment, suggesting a role in plant defense mechanisms [].

Q2: What is known about the biosynthesis of Alfalone?

A2: Research suggests that alfalone is biosynthesized from formononetin in Medicago truncatula cell cultures []. This process likely involves specific enzymes within the isoflavonoid pathway, but further research is needed to fully elucidate the detailed biosynthetic steps and the enzymes involved.

Q3: Has the anticancer activity of Alfalone been investigated?

A3: While alfalone itself has not been extensively studied for its anticancer properties, a study on Astragalus leucothrix Freyn & Bornm found that a mixture containing alfalone exhibited an IC50 value of 2.81 ± 0.00 μM against C6 cancer cells []. This suggests potential anticancer activity, but further research is needed to confirm these findings and to isolate the effects of alfalone from other compounds in the mixture.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.